Methyl 2-(2-carbamoylhydrazinylidene)propanoate

Overview

Description

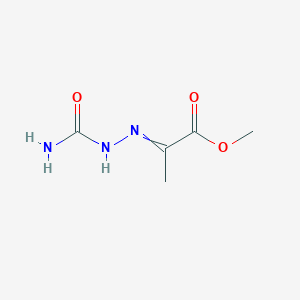

Methyl 2-[(carbamoylamino)imino]propanoate: is an organic compound with the molecular formula C5H9N3O3 It is a derivative of propanoic acid and contains both carbamoylamino and imino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of methyl 2-[(carbamoylamino)imino]propanoate typically begins with the use of methyl acrylate and hydrazine derivatives.

Reaction Conditions: The reaction involves the addition of hydrazine to methyl acrylate under controlled temperature and pH conditions to form the intermediate compound. This intermediate is then treated with urea to introduce the carbamoylamino group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield.

Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction and improve efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-[(carbamoylamino)imino]propanoate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group, resulting in the formation of methyl 2-[(carbamoylamino)amino]propanoate.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxo derivatives of methyl 2-[(carbamoylamino)imino]propanoate.

Reduction Products: Methyl 2-[(carbamoylamino)amino]propanoate.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Methyl 2-[(carbamoylamino)imino]propanoate is used as a building block in the synthesis of more complex organic molecules.

Catalysis: It can act as a ligand in catalytic reactions, facilitating the formation of desired products.

Biology:

Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug development.

Protein Modification: It can be used to modify proteins and study their structure and function.

Medicine:

Drug Development: Methyl 2-[(carbamoylamino)imino]propanoate is explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.

Industry:

Polymer Production: The compound is used in the synthesis of polymers with specific properties for industrial applications.

Material Science: It is studied for its potential use in the development of new materials with unique characteristics.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Interaction: Methyl 2-[(carbamoylamino)imino]propanoate interacts with specific enzymes, inhibiting their activity by binding to the active site.

Signal Transduction: The compound can affect signal transduction pathways by modifying key proteins involved in cellular signaling.

Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Methyl 2-[(aminocarbonyl)hydrazono]propanoate: A closely related compound with similar structural features.

Ethyl 2-[(carbamoylamino)imino]propanoate: An ethyl ester analog with slightly different chemical properties.

Methyl 2-[(carbamoylamino)imino]butanoate: A butanoate derivative with an extended carbon chain.

Uniqueness:

Functional Groups: The presence of both carbamoylamino and imino groups in methyl 2-[(carbamoylamino)imino]propanoate makes it unique compared to other similar compounds.

Reactivity: Its reactivity in various chemical reactions, such as oxidation and reduction, distinguishes it from other compounds with similar structures.

Applications: The diverse range of applications in chemistry, biology, medicine, and industry highlights its versatility and importance in scientific research.

Biological Activity

Methyl 2-(2-carbamoylhydrazinylidene)propanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of methyl propanoate with hydrazine derivatives. The general synthetic route can be summarized as follows:

- Starting Materials : Methyl propanoate and hydrazine hydrate.

- Reaction Conditions : The reaction is conducted under reflux conditions in an appropriate solvent, usually ethanol or methanol.

- Isolation : The product is isolated through crystallization or extraction methods.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, related hydrazine derivatives have demonstrated cytotoxic effects against several cancer cell lines, including HL60 human promyelocytic leukemia cells. The IC50 values for these compounds were found to be as low as 0.8 μM, indicating potent activity against cancer cells .

Antiviral Activity

In addition to its anticancer properties, this compound exhibits antiviral activity. Studies have indicated that certain derivatives show effectiveness against viruses such as herpes simplex virus (HSV) and varicella zoster virus (VZV). However, the concentrations required for antiviral activity often coincide with those that inhibit cell proliferation, suggesting a need for further optimization to enhance selectivity .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound and its derivatives. Compounds containing hydrazine moieties have been associated with antibacterial and antifungal activities. For instance, studies on related compounds have shown varying degrees of microbial inhibition depending on structural modifications .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The study highlighted the compound's potential as a lead for developing new anticancer agents.

| Cell Line | IC50 (μM) |

|---|---|

| HL60 | 0.8 |

| A549 (lung cancer) | 5.3 |

| MCF-7 (breast cancer) | 10.5 |

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of this compound derivatives against HSV. The study demonstrated that certain derivatives effectively reduced viral replication at concentrations that also impacted host cell viability.

Properties

IUPAC Name |

methyl 2-(carbamoylhydrazinylidene)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-3(4(9)11-2)7-8-5(6)10/h1-2H3,(H3,6,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYVECFGOZSICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80794495 | |

| Record name | Methyl 2-(2-carbamoylhydrazinylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80794495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64623-69-4 | |

| Record name | Methyl 2-(2-carbamoylhydrazinylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80794495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.